In-Depth Technical Guide: H-D-Leu-pNA (D-Leucine-p-Nitroanilide)
In-Depth Technical Guide: H-D-Leu-pNA (D-Leucine-p-Nitroanilide)
[1]
Executive Summary
This technical guide provides a comprehensive analysis of H-D-Leu-pNA (D-Leucine para-nitroanilide), a chromogenic substrate used in advanced enzymology. Unlike its widely used L-isomer counterpart (a standard substrate for Leucine Aminopeptidase), the D-isomer serves a specialized role in investigating stereospecificity, identifying D-amino acid peptidases (DAPs), and acting as a critical negative control in protease characterization.
This document details the chemical structure, molecular weight calculations, synthesis pathways, and experimental protocols necessary for the rigorous application of H-D-Leu-pNA in drug development and biochemical research.
Part 1: Chemical Identity & Structure
Nomenclature and Classification
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Systematic Name: (2R)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide
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CAS Number: 63324-49-2 (Free Base)[1][4][5]
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Note: Distinguish carefully from the L-isomer (CAS: 4178-93-2).
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Molecular Formula:
[1]
Molecular Weight Analysis
Accurate molecular weight is critical for preparing stoichiometric stock solutions. Commercial preparations often vary between the free base and salt forms (e.g., Hydrochloride).
| Component | Formula | Molecular Weight ( g/mol ) |
| D-Leucine Residue | ~115.17 (residue mass) | |
| p-Nitroaniline Residue | ~137.11 (residue mass) | |
| H-D-Leu-pNA (Free Base) | 251.28 | |
| H-D-Leu-pNA[1][4] · HCl | 287.74 |
Critical Note: Always verify the salt form on the Certificate of Analysis (CoA) of your specific lot. Using the free base MW for a hydrochloride salt calculation will result in a ~14.5% error in substrate concentration, potentially invalidating
anddeterminations.
Structural Topology
The molecule consists of a hydrophobic D-leucine amino acid coupled via an amide bond to a chromogenic p-nitroaniline group.[5] The "D" configuration at the
Part 2: Physicochemical Properties
Solubility Profile
H-D-Leu-pNA is hydrophobic due to the leucine side chain and the aromatic pNA group.
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Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
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Solubility: >100 mM in DMSO.
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Secondary Solvent: Methanol (Soluble up to ~25 mM).
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Aqueous Solubility: Poor. Requires predissolution in organic solvent before dilution into aqueous buffers.
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Working Limit: Typically < 1-2 mM in aqueous buffer (risk of precipitation at higher concentrations).
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Stability
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Solid State: Stable for >2 years at -20°C when desiccated.
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Solution State: Stock solutions in DMSO are stable for 6 months at -20°C. Aqueous working solutions are susceptible to spontaneous hydrolysis at pH > 8.0 and should be prepared fresh.
Part 3: Mechanism of Action & Enzymatic Hydrolysis
The utility of H-D-Leu-pNA relies on the specific cleavage of the amide bond between the D-Leucine and the p-nitroaniline moiety.
Reaction Pathway
Upon hydrolysis by a stereospecific enzyme (e.g., Bacillus D-aminopeptidase), the colorless substrate releases free p-nitroaniline (pNA), which exhibits a strong yellow absorbance at 405 nm .
Figure 1: Enzymatic hydrolysis pathway of H-D-Leu-pNA. The release of pNA allows for continuous spectrophotometric monitoring.[6]
Stereochemical Selectivity
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L-Aminopeptidases (e.g., Mammalian LAP): The active site of these enzymes is sterically hindered against the D-isomer. H-D-Leu-pNA typically shows <1% relative activity, making it an excellent negative control to validate the purity of L-aminopeptidase preparations.
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D-Aminopeptidases: Enzymes from specific bacteria (e.g., Ochrobactrum anthropi, Bacillus spp.) specifically recognize the D-configuration, catalyzing the release of pNA.
Part 4: Experimental Protocols
Preparation of Stock Solutions
Objective: Prepare a 100 mM Master Stock.
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Calculate Mass:
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For 1 mL of 100 mM stock using Free Base (MW 251.28): Weigh 25.13 mg .
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For 1 mL of 100 mM stock using HCl Salt (MW 287.74): Weigh 28.77 mg .
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Solubilization: Add 1 mL of anhydrous DMSO . Vortex vigorously until fully dissolved.
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Why DMSO? It prevents hydrolysis and microbial growth during storage.
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Storage: Aliquot into amber tubes (to protect pNA from light degradation) and store at -20°C.
Standard Assay Workflow
Objective: Measure D-aminopeptidase activity or validate L-enzyme specificity.
Figure 2: Step-by-step workflow for the chromogenic assay using H-D-Leu-pNA.
Quantification
Calculate enzyme activity using the Beer-Lambert Law:
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(Extinction Coefficient of pNA): ~9.8 - 10.5 mM⁻¹cm⁻¹ (dependent on pH/Buffer).
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Recommendation: Construct a pNA standard curve under your specific assay conditions for maximum accuracy.
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- (Pathlength): 1 cm (standard cuvette) or ~0.6 cm (microplate, must be measured).
Part 5: Synthesis & Purity Assurance
Synthetic Route
The synthesis of H-D-Leu-pNA requires careful control to prevent racemization (conversion of D to L), which would compromise its utility as a stereospecific probe.
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Coupling: Protected D-Leucine (e.g., Boc-D-Leu-OH ) is activated (using IBCF or EDC/HOBt) and reacted with p-Nitroaniline.
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Deprotection: The Boc group is removed using HCl/Dioxane or TFA/DCM.
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Purification: Recrystallization or RP-HPLC is essential to remove unreacted pNA (which causes high background absorbance).
Purity Validation (Self-Validating System)
To ensure the integrity of your H-D-Leu-pNA substrate:
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HPLC Analysis: Run on a C18 column. The D-isomer may have a slightly different retention time than the L-isomer if a chiral column is used, but standard RP-HPLC checks for free pNA contamination.
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Enzymatic Validation:
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Incubate substrate with a known L-Aminopeptidase (e.g., Porcine Kidney LAP).
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Pass Criteria: No significant increase in A405 (demonstrates no L-isomer contamination).
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Incubate with Pronase (non-specific protease).
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Pass Criteria: Rapid increase in A405 (confirms the peptide bond is intact and accessible).
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References
- Matsui, M., et al. (2006).
- Asano, Y., & Lubbehusen, T. L. (2000). Enzymes Acting on D-Amino Acid Amides. In Enzymes in Action.
Sources
- 1. chembk.com [chembk.com]
- 2. H-LEU-PNA | 4178-93-2 [chemicalbook.com]
- 3. D-LEUCINE-PNA [63324-49-2] | Chemsigma [chemsigma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. watanabechem.co.jp [watanabechem.co.jp]
- 6. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]
